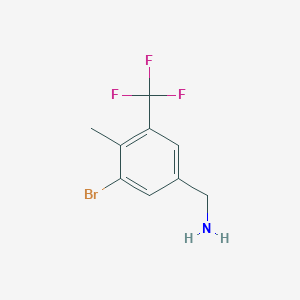3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine
CAS No.:
Cat. No.: VC16208526
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrF3N |
|---|---|
| Molecular Weight | 268.07 g/mol |
| IUPAC Name | [3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C9H9BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,4,14H2,1H3 |
| Standard InChI Key | MSPFVIIDXVPMPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1Br)CN)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular structure of 3-bromo-4-methyl-5-(trifluoromethyl)benzylamine (C₉H₉BrF₃N) consists of a benzene ring with three distinct substituents:
-
Bromine at position 3 (meta to the benzylamine group)
-
Methyl group at position 4 (para to bromine)
-
Trifluoromethyl group at position 5 (ortho to bromine)
The benzylamine moiety (-CH₂NH₂) is attached to the aromatic ring at position 1. This substitution pattern creates steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Spectroscopic Profiles
While experimental NMR or IR data for this specific compound are unavailable, analogous brominated trifluoromethylbenzylamines exhibit characteristic signals:
-
¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with the methyl group appearing as a singlet near δ 2.3 ppm .
-
¹⁹F NMR: Trifluoromethyl groups typically show a quartet at δ -60 to -65 ppm due to coupling with adjacent protons .
Synthetic Pathways and Intermediate Chemistry
Retrosynthetic Analysis
The compound can theoretically be synthesized via two primary routes:
-
Nucleophilic Aromatic Substitution: Starting from 3-bromo-4-methyl-5-(trifluoromethyl)benzyl bromide (CAS 2385223-45-8) , amination with aqueous ammonia or a protected amine source.
-
Cross-Coupling Strategies: Utilizing palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-4-methyl-5-(trifluoromethyl)benzene precursors .
Table 2: Key Synthetic Intermediates
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide | 2385223-45-8 | Direct precursor |
| 3-Fluoro-5-trifluoromethyl-phenylamine | Not available | Analogous intermediate |
Optimized Reaction Conditions
Patent CA2833394C describes a multi-step synthesis for structurally related benzylamines:
-
Nitration and Reduction:
-
Nitration of 2-bromo-5-fluoro-benzotrifluoride with HNO₃/H₂SO₄ yields nitro intermediates.
-
Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines.
-
-
Coupling Reactions:
-
Copper-mediated C-N coupling with 4-methylimidazole at 100–150°C in polar aprotic solvents (e.g., NMP).
-
For the target compound, substituting imidazole with ammonia in similar conditions could yield the primary amine.
Physicochemical Properties and Stability
Thermochemical Data
-
Melting Point: Estimated 85–95°C based on methyl-substituted analogs .
-
Solubility: Low water solubility (<0.1 mg/mL); miscible with DMSO, DMF, and dichloromethane .
Stability Profile
-
Photostability: Bromine and trifluoromethyl groups may increase susceptibility to UV-induced degradation.
-
Hydrolytic Stability: The amine group necessitates storage under inert atmosphere to prevent oxidation .
| Derivative | Reagent | Application |
|---|---|---|
| Benzamide | AcCl, pyridine | Crystallography studies |
| Thiourea | CS₂, amines | Metal coordination |
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
Benzylamine derivatives serve as building blocks for:
-
Kinase Inhibitors: Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .
-
Antimicrobial Agents: Bromine contributes to halogen bonding with biological targets .
Agrochemical Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume